Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane
Description
Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane is an organosilicon compound that features both silicon and tin atoms within its structure
Properties
CAS No. |
62924-44-1 |
|---|---|
Molecular Formula |
C14H34SSiSn |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
triethyl(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20SSi.3C2H5.Sn/c1-4-10(5-2,6-3)8-7-9;3*1-2;/h9H,4-8H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
NTMRVQQNWKFGLT-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)CCS[Sn](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane typically involves the reaction of triethylsilane with a suitable stannylating agent. One common method is the hydrosilylation of a vinylstannane with triethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and stannic oxide.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Substitution: The silicon and tin atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol and stannic oxide.
Reduction: Corresponding alcohols from carbonyl compounds.
Substitution: Various organosilicon and organotin compounds.
Scientific Research Applications
Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is relatively weak, making it an effective reducing agent. The compound can also form stable complexes with transition metals, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the stannyl group.
Triethylstannane: Contains tin but lacks the silane group.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity.
Uniqueness
Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only silicon or tin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
